

Comparative Study of Infigratinib Efficacy in Cholangiocarcinoma Cell Lines

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Compound of Interest

Compound Name: BG48

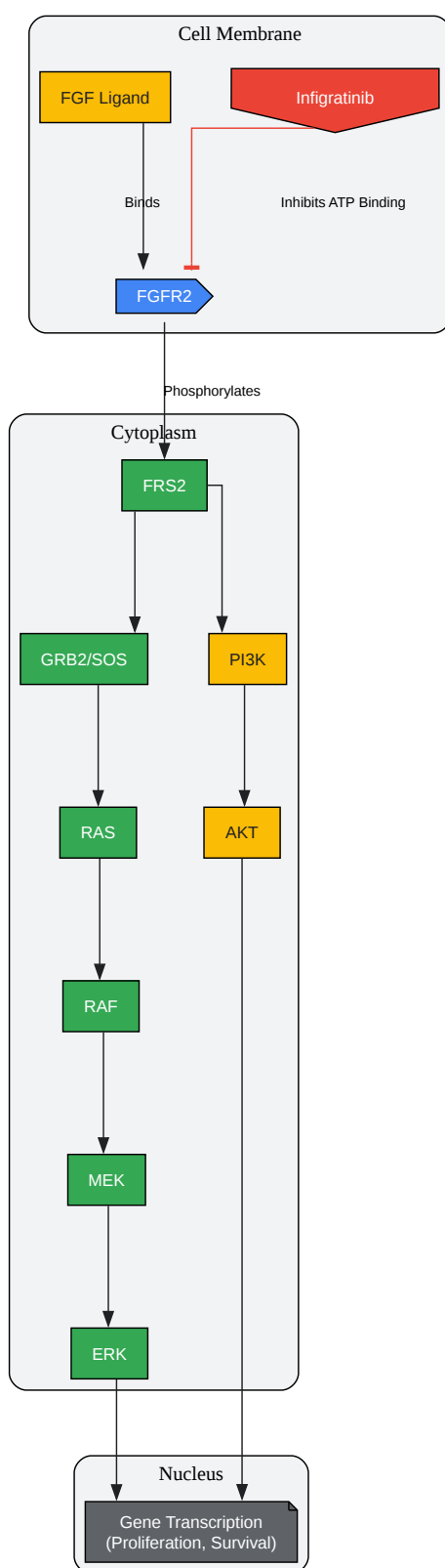
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This guide provides an objective comparison of Infigratinib's performance across different cholangiocarcinoma (CCA) cell lines, supported by illustrative experimental data and detailed methodologies.

Mechanism of Action

Infigratinib is an ATP-competitive, selective tyrosine kinase inhibitor that targets FGFR1, FGFR2, and FGFR3.[2][4] In cancers such as cholangiocarcinoma, genetic alterations like FGFR2 gene fusions can lead to constitutive activation of the receptor.[5] This drives downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, promoting uncontrolled cell proliferation and survival.[6][7] Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, blocking its activation and inhibiting these oncogenic signals.[5][8]



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Caption: Infigratinib inhibits the FGFR signaling pathway.

Data Presentation: Comparative Efficacy

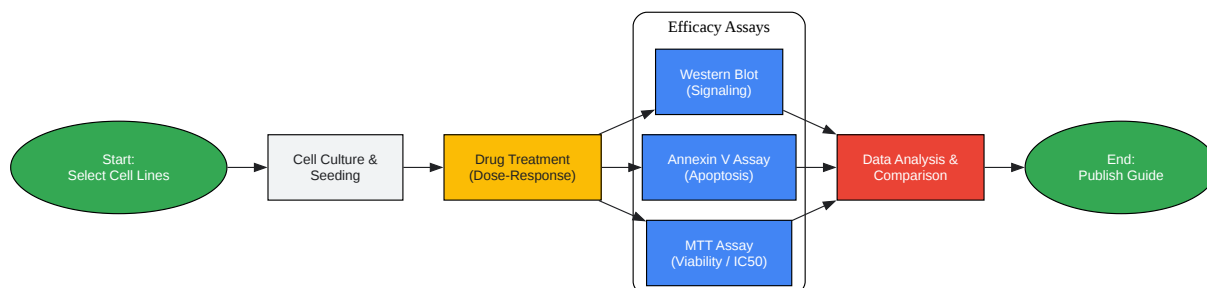
The anti-proliferative activity of Infigratinib was assessed across a panel of human cholangiocarcinoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each cell line. The data below is illustrative and demonstrates expected trends based on the drug's mechanism of action.

Cell Line	FGFR2 Status	Infigratinib IC50 (nM)	Alternative FGFR Inhibitor IC50 (nM)	Doxorubicin IC50 (nM)
SNU-1079	Fusion (+)	8.5	15.2	>10,000
MEC-02-004	Fusion (+)	12.1	22.8	>10,000
HuCCT1	Wild-Type (-)	>5,000	>5,000	850
EGI-1	Wild-Type (-)	>5,000	>5,000	1,200

Data is for illustrative purposes only and is not from a direct head-to-head study.

Interpretation: Cell lines with FGFR2 fusions (SNU-1079, MEC-02-004) exhibit high sensitivity to Infigratinib, as indicated by low IC50 values. In contrast, cell lines without this genetic alteration (HuCCT1, EGI-1) are resistant to Infigratinib but remain sensitive to standard chemotherapy like Doxorubicin.

Experimental Protocols



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Caption: Workflow for the comparative efficacy study.

MTT Assay for Cell Viability and IC50 Determination

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[9]

- Cell Seeding:
 - Harvest and count cells from routine culture.
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
- Drug Treatment:
 - Prepare serial dilutions of Infigratinib and control compounds in culture medium.

- Remove the existing medium from the wells and add 100 μ L of the drug dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
- Incubate for 72 hours at 37°C and 5% CO₂.
- MTT Addition and Incubation:
 - Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.[\[10\]](#)
 - Incubate for 4 hours at 37°C until purple formazan crystals are visible.[\[9\]](#)
- Solubilization and Measurement:
 - Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
 - Incubate overnight at 37°C in a humidified chamber.[\[9\]](#)
 - Mix thoroughly to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other readings.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.
 - Plot the viability against the log of the drug concentration and use non-linear regression to calculate the IC₅₀ value.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[\[11\]](#)

- Cell Preparation:
 - Seed $1-2 \times 10^6$ cells in a 6-well plate and treat with Infigratinib (at IC₅₀ concentration) for 24-48 hours.

- Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- Staining:
 - Wash the cell pellet twice with cold 1X PBS.
 - Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[\[12\]](#)
 - Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 µL of 1X Binding Buffer to each tube.
 - Analyze the cells immediately by flow cytometry. Healthy cells are Annexin V(-) and PI(-), early apoptotic cells are Annexin V(+) and PI(-), and late apoptotic/necrotic cells are Annexin V(+) and PI(+).

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the FGFR signaling pathway.[\[13\]](#)[\[14\]](#)

- Cell Lysis and Protein Quantification:
 - Treat cells with Infigratinib as described for the apoptosis assay.
 - Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[\[15\]](#)
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Protein Transfer:

- Denature 20-30 µg of protein per sample by boiling in SDS loading buffer.
- Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).
 - Incubate the membrane with primary antibodies (e.g., anti-p-FGFR, anti-p-ERK, anti-p-AKT, and loading controls like β -actin) overnight at 4°C.[16]
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Capture the signal using an imaging system.
 - Quantify band intensities and normalize to the loading control to compare protein levels across different treatment conditions.[15]

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